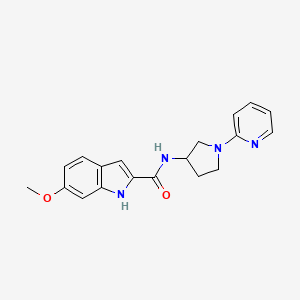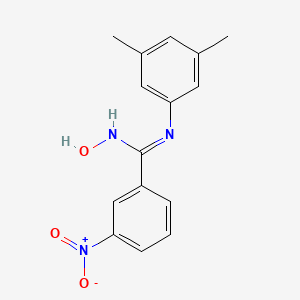
N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide” is a complex organic compound. It likely contains a 3,5-dimethylphenyl group (a benzene ring with two methyl groups at the 3rd and 5th positions), a hydroxy group (an -OH group), a 3-nitrobenzene group (a benzene ring with a nitro group at the 3rd position), and a carboximidamide group (a functional group with the formula -C(=NH)NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 3,5-dimethylphenyl and 3-nitrobenzene groups would likely form aromatic rings, while the hydroxy and carboximidamide groups would likely be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The presence of the nitro group could make the compound reactive, as nitro groups are electron-withdrawing and can activate the aromatic ring for electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability, while the nitro, hydroxy, and carboximidamide groups could influence its polarity and solubility .科学的研究の応用
Polyimide Synthesis and Micropatterning
A study by Shin et al. (2007) discusses the synthesis of a positive-working, photosensitive polyimide developed from 2,2'-dihydroxy-3,3',4,4'-benzophenonetetracarboxylic dianhydride (DHBA) and 4,4'-oxydianiline. This polyimide exhibits unique micropatterning properties, showing potential for applications in microelectronics and materials science (Shin et al., 2007).
Organosoluble Polyimides
Research by Liaw et al. (2001) details the synthesis of new polyimides using a diamine, including 3,5-dimethylphenyl components. These polyimides possess high solubility and thermal stability, making them suitable for advanced material applications (Liaw et al., 2001).
Photochemical Nitration Studies
Schürmann and Lehnig (2000) conducted mechanistic studies on the photochemical nitration of compounds like 3,5-dimethylphenol, providing insights into the chemical behavior of similar compounds under specific conditions (Schürmann & Lehnig, 2000).
Pesticide Compound Structure
A study by Lee et al. (2013) on a formamidine pesticide, which includes a 3,5-dimethylphenyl structure, offers insights into the molecular architecture of such compounds. This can aid in the design of more effective pesticides and related applications (Lee et al., 2013).
Lanthanide Metal-Organic Frameworks
Research by Shi et al. (2015) on lanthanide(III)-organic frameworks, involving dimethylphenyl imidazole dicarboxylate, reveals their potential as fluorescence sensors for chemicals like benzaldehyde. This has implications for sensing and detection technologies (Shi et al., 2015).
Synthesis of Arylation Compounds
Gondela and Walczak (2006) discuss the synthesis of nitrophenyl- and dinitrophenyl-uracil derivatives, indicating potential applications in pharmaceuticals and organic synthesis (Gondela & Walczak, 2006).
Polyamide Solubility and Stability
Liaw et al. (2002) report on the synthesis of highly soluble polyamides using a diamine containing 3,5-dimethylphenyl elements. These polyamides' solubility and thermal properties are significant for materials engineering (Liaw et al., 2002).
将来の方向性
特性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)8-13(7-10)16-15(17-19)12-4-3-5-14(9-12)18(20)21/h3-9,19H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUVZWTGDOJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)
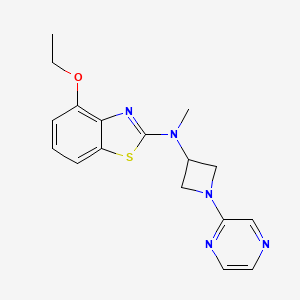
![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)
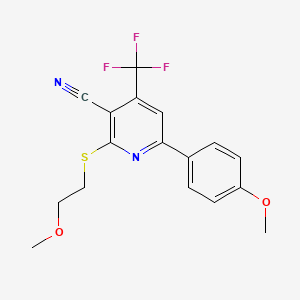

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)
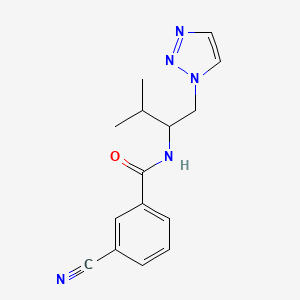
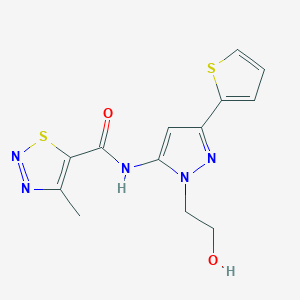
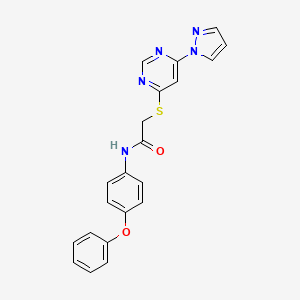
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
